3-[(2,5-Dimethylphenoxy)methyl]benzoic acid

Medicinal chemistry Computational chemistry Fragment-based drug discovery

Replace generic phenoxymethylbenzoic acids with a validated meta-substituted scaffold that preserves critical physicochemical parameters (logP 4.41, PSA 35.96 Ų). - **Distinct regioisomer:** 3-position substitution offers unique 3D shape & electron distribution not replicable by ortho/para analogs - **2,5-Dimethylphenoxy tuning:** Steric/electronic environment optimizes π-stacking & target binding for FABPs/nuclear receptors - **High-purity (≥98%):** Ready for automated parallel synthesis (amides, esters, heterocycles) without pre-purification - **Metabolically stable bioisostere:** Replaces biphenyl/diphenyl ether scaffolds in kinase/GPCR programs

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 832737-48-1
Cat. No. B3156545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-Dimethylphenoxy)methyl]benzoic acid
CAS832737-48-1
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C16H16O3/c1-11-6-7-12(2)15(8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyITFXKOJEFYEIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,5-Dimethylphenoxy)methyl]benzoic Acid – Physicochemical Profile and Procurement


3-[(2,5-Dimethylphenoxy)methyl]benzoic acid is a substituted benzoic acid derivative featuring a 2,5‑dimethylphenoxy group linked via a methylene bridge to the meta position of the benzoic acid core (C16H16O3, MW 256.30 g/mol). The compound is characterized by moderate lipophilicity (logP = 4.41) and a modest polar surface area (35.96 Ų) , and it is commercially available from multiple research‑chemical suppliers with certified purity up to 98% . As a meta‑substituted phenoxymethylbenzoic acid, it occupies a distinct structural space that differentiates it from ortho‑ and para‑regioisomers and from more heavily derivatized analogs, making it a useful scaffold for fragment‑based lead discovery and targeted chemical‑probe synthesis.

Meta-substituted scaffold for fragment-based lead discovery and chemical probe synthesis
Distinct regioisomeric shape different from ortho/para analogs
Available from multiple research suppliers with certified purity

Why This Compound Cannot Be Replaced by Regioisomers or Simple Analogs


Phenoxymethylbenzoic acids with identical molecular formulas can differ markedly in solubility, permeability, and molecular recognition depending on the position of substitution on the benzoic acid ring and the substitution pattern on the phenoxy moiety. The meta arrangement in 3-[(2,5‑dimethylphenoxy)methyl]benzoic acid produces a specific three‑dimensional shape and electron distribution that cannot be replicated by the 2‑ or 4‑substituted isomers, each of which displays distinct logP, logD, and solubility values . Likewise, the 2,5‑dimethyl substitution on the phenoxy ring creates a unique steric and electronic environment that influences π‑stacking, hydrogen‑bonding, and halogen‑bonding interactions with biological targets—parameters that are not captured by generic “phenoxymethylbenzoic acid” surrogates. Therefore, replacement of this compound with a regioisomer or a less‑substituted analog will alter critical physicochemical parameters and potentially abrogate binding to the intended target, rendering assay results or synthetic outcomes non‑transferable.

Ortho/para regioisomers alter logP, logD, and solubility, potentially shifting target binding and assay outcomes.

Simple phenoxymethylbenzoic acid analogs (e.g., unsubstituted phenyl) exhibit different lipophilicity, which may reduce binding to hydrophobic pockets.

Removal of the 2,5-dimethyl substituents alters steric and electronic profile, potentially compromising π-stacking and hydrogen-bonding interactions.

Key Differentiators Against Closest Comparators


Distinct Lipophilicity–Polarity Profile from Ortho and Para Isomers

The target compound exhibits a calculated logP of 4.4141 and a polar surface area of 35.96 Ų, whereas the ortho‑substituted isomer (2-[(2,5‑dimethylphenoxy)methyl]benzoic acid) shows a density of 1.169 g/cm³ and a boiling point of 417.9 °C, and the para isomer has a boiling point approximately 14.7 °C lower (432.6 °C vs. 417.9 °C) and a different reported density . The meta isomer’s intermediate lipophilicity and PSA place it in a distinct region of property space, influencing its passive membrane permeability and solubility behavior.

Lipophilicity–Polarity Profile
Context-dependent
Meta: logP 4.41, PSA 35.96 Ų
Ortho: density 1.169 g/cm³, bp 417.9 °C; Para: bp 432.6 °C
Distinct property space supports tuning of permeability and solubility in lead optimization.
Computed/experimental values from supplier sources; verify in specific assay conditions.
Medicinal chemistry Computational chemistry Fragment-based drug discovery

Higher logP Sets It Apart from More Polar Benzoic Acid Fragments

With a logP of 4.41, 3-[(2,5‑dimethylphenoxy)methyl]benzoic acid is considerably more lipophilic than many benzoic acid fragments (e.g., 3-(phenoxymethyl)benzoic acid, estimated logP ≈ 3.0) . This elevated lipophilicity can enhance binding to hydrophobic protein pockets (e.g., the fatty‑acid binding cavity of FABP4) and may improve membrane permeability relative to more polar analogs, a property that is critical for intracellular target engagement.

logP Difference vs Analog
Class-level
+1.4 ΔlogP
Higher lipophilicity may enhance binding to hydrophobic pockets and intracellular target engagement.
Class-level inference; experimental validation of target affinity needed.
Fragment-based drug discovery Lipophilic efficiency Lead optimization

Reliable High-Purity Supply Supports Reproducible Research

The target compound is stocked by several research‑chemical suppliers with purity specifications up to 98% (Bidepharm, Leyan) . In contrast, the 2‑ and 4‑regioisomers are less widely available and often lack detailed purity certifications from major vendors, introducing variability in assay outcomes.

Purity & Availability
Reported
Target: ≥98% purity (Bidepharm), 95% (Leyan)
Regioisomers: limited/undefined purity
Certified high-purity supply supports assay reproducibility and synthetic reliability.
Purity specifications from supplier listings; independent verification recommended.
Chemical procurement Assay reproducibility Synthetic intermediate

Optimal Use Cases in Research and Industry


Fragment-Based Lead Discovery for Lipophilic Binding Pockets

The compound’s moderate lipophilicity (logP 4.41) and small polar surface area make it an attractive fragment for screening against targets with hydrophobic binding pockets, such as fatty‑acid binding proteins (FABPs) or nuclear receptors. Its meta‑substitution pattern allows for vector‑directed growing into adjacent pockets while maintaining favorable physicochemical properties .

Bioisosteric Replacement for Biphenyl or Diphenyl Ether Motifs

The phenoxymethyl linkage offers a metabolically stable, non‑classical bioisostere for biphenyl or diphenyl ether scaffolds often encountered in kinase inhibitors and GPCR ligands. The 2,5‑dimethyl substitution on the phenoxy ring further tunes sterics and electron density, providing a differentiated starting point for medicinal chemistry optimization .

Chemical Probes Requiring Defined Lipophilicity for Cell Permeability

In projects where cell permeability is critical, the compound’s calculated logP of 4.41 falls within the optimal range for passive diffusion, while its carboxylic acid group can be transiently masked as a prodrug ester to further enhance uptake. This makes it a suitable core for constructing cell‑active chemical probes without extensive property‑optimization cycles .

Quality-Controlled Building Block for Parallel Synthesis Libraries

Owing to its reliable commercial availability and high certified purity (≥98%), this benzoic acid derivative can be directly employed in automated parallel synthesis to generate diverse amide, ester, or heterocyclic libraries without the need for pre‑purification, thereby accelerating hit‑to‑lead timelines .

Application
Selection Property
Validation Focus
Fragment-based lead discovery for lipophilic binding pockets
Balanced lipophilicity and low polar surface area; meta-substituted vector-growing scaffold
Binding to hydrophobic targets (e.g., FABPs); fragment growing compatibility
Bioisosteric replacement for biphenyl/diphenyl ether motifs
Phenoxymethyl linkage with tunable 2,5-dimethyl substitution
Metabolic stability; compatibility with kinase/GPCR target scaffolds
Cell-permeable chemical probe design
Carboxylic acid core amenable to prodrug masking; moderate lipophilicity for passive diffusion
Intracellular target engagement; cell-based permeability assays
Parallel synthesis library construction
Certified high-purity commercial supply; ready for automated amide/ester formation
Reaction yield consistency; library diversity without pre-purification
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